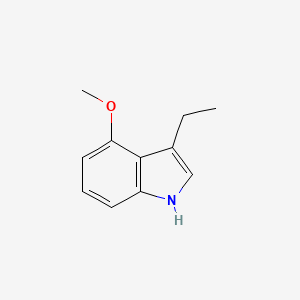

3-Ethyl-4-methoxyindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-ethyl-4-methoxy-1H-indole |

InChI |

InChI=1S/C11H13NO/c1-3-8-7-12-9-5-4-6-10(13-2)11(8)9/h4-7,12H,3H2,1-2H3 |

InChI Key |

NDLJVFLWWMLBIO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C(=CC=C2)OC |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 3 Ethyl 4 Methoxyindole

Reaction Mechanisms Governing Indole (B1671886) Ring Formation and Functionalization

The indole scaffold is characterized as a π-excessive aromatic heterocycle, which imparts it with a high degree of reactivity, particularly towards electrophiles. The C3 position is the most nucleophilic and is approximately 10¹³ times more reactive than benzene (B151609). researchgate.net

The reactivity of the indole ring is fundamentally influenced by protonation and deprotonation events.

Protonation: Due to the delocalization of the nitrogen lone pair into the π-electron system, the indole nitrogen is weakly basic. Consequently, protonation predominantly occurs at the C3 position, which is thermodynamically more stable. researchgate.net This process forms a resonance-stabilized indoleninium ion, a key reactive intermediate in acid-catalyzed reactions.

Deprotonation: The N-H proton of the indole ring can be removed by a base. This deprotonation is a critical initial step in many functionalization reactions, particularly those involving N-alkylation or the installation of protecting groups. nih.gov In some base-catalyzed reactions, the deprotonated indole acts as a potent nucleophile. nih.gov For instance, in certain base-promoted syntheses of 3-substituted indoles, the initial step involves the deprotonation of the indole N-H bond by a base like sodium hydroxide (B78521). nih.gov

The synthesis and functionalization of indoles proceed through various well-characterized intermediates and transition states.

Fischer Indole Synthesis: This classical method for indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. The mechanism proceeds through key intermediates, including an ene-hydrazine tautomer, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine, which then undergoes cyclization and aromatization with the loss of ammonia (B1221849) to yield the indole core. nih.gov

Electrophilic Substitution: The most common reaction for indoles is electrophilic aromatic substitution. This reaction proceeds via a highly reactive alkylideneindolenine intermediate (also known as a sigma complex or arenium ion). nih.gov This intermediate is formed when an electrophile attacks the electron-rich C3 position. Subsequent deprotonation restores the aromaticity of the indole ring. nih.gov

Transition Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metals. In these reactions, intermediates can include organometallic species formed through processes like oxidative addition, C-H activation, or migratory insertion, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Catalysts play a pivotal role in controlling the rate, yield, and selectivity of indole functionalization.

Brønsted and Lewis Acids: Acids are commonly used to catalyze electrophilic substitution reactions by activating the electrophile. However, their use can sometimes lead to the formation of undesired byproducts like bis(indolyl)methanes. nih.gov

Base Catalysts: Alkaline bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) can promote specific transformations by facilitating the deprotonation of the indole nitrogen or other acidic protons in the reaction. nih.gov Quaternary ammonium (B1175870) hydroxide salts can also serve as effective base promoters. nih.gov

Transition Metal Catalysts: A wide array of transition metal catalysts, including those based on rhodium (Rh), iridium (Ir), and palladium (Pd), have been developed for site-selective C-H functionalization. chemrxiv.org These catalysts can operate through different mechanisms, such as electrophilic aromatic substitution or concerted metallation-deprotonation, and can be used to direct functionalization to positions other than the typically reactive C3 site. chemrxiv.org For example, catalyst-controlled systems can achieve selective functionalization at the C2 position of 3-substituted indoles. chemrxiv.org

Influence of Substituents on the Reactivity of the 3-Ethyl-4-methoxyindole System

The electronic and steric properties of the methoxy (B1213986) and ethyl groups in this compound exert a profound influence on its reactivity, distinguishing it from the parent indole molecule.

The methoxy group (-OCH₃) at the C4 position significantly modulates the electronic character of the indole ring. It exhibits a dual electronic nature: it is electron-withdrawing inductively but strongly electron-donating through resonance (mesomeric effect). stackexchange.com

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond framework. stackexchange.com

In electrophilic aromatic substitution, the resonance effect is generally dominant, making the methoxy group a net activating group. stackexchange.comyoutube.com This increased electron density particularly enhances the reactivity of the ortho and para positions relative to the substituent. In the context of the 4-methoxyindole (B31235) system, this activation would primarily influence the C3, C5, and C7 positions. However, with the C3 position already occupied, the electronic activation enhances the nucleophilicity of the remaining sites on both the pyrrole (B145914) and benzene rings.

| Parameter | Value | Description |

|---|---|---|

| σmeta | +0.12 | Indicates an electron-withdrawing effect at the meta position, dominated by induction. stackexchange.com |

| σpara | -0.27 | Indicates a strong electron-donating effect at the para position, where resonance dominates. stackexchange.com |

The ethyl group at the C3 position is a critical determinant of the reactivity of this compound.

Blocking Effect: The C3 position is the most electronically favored site for electrophilic attack in unsubstituted indoles. The presence of the ethyl group physically blocks this position, preventing direct functionalization at C3. rsc.orgnih.gov

Directing Effects: With the C3 position blocked, electrophilic substitution is redirected to other positions on the indole nucleus. The outcome is determined by a combination of the electronic activation from the 4-methoxy group and steric factors. Potential sites for electrophilic attack include the N1 nitrogen, the C2 position of the pyrrole ring, and the C5, C6, and C7 positions of the benzene ring.

Steric Hindrance: The ethyl group itself can exert steric hindrance, potentially influencing the regioselectivity of reactions at adjacent positions, such as C2. rsc.org Similarly, the 4-methoxy group may sterically hinder attack at the C5 position. Therefore, electrophilic functionalization is often directed to the least hindered, electronically activated positions. For 3-alkylindoles, functionalization at the C2 or C6 positions is often observed. rsc.orgnih.gov

| Position | Electronic Influence of -OCH₃ | Steric Influence of -Et & -OCH₃ | Predicted Reactivity |

|---|---|---|---|

| C2 | Activated | Moderate steric hindrance from 3-ethyl group | Possible site of reaction |

| C3 | Activated | Blocked by ethyl group | Unlikely site of reaction |

| C5 | Activated (ortho to -OCH₃) | Potential steric hindrance from 4-methoxy group | Possible site of reaction, sterically dependent |

| C6 | Activated | Less sterically hindered | Likely site of reaction |

| C7 | Activated (para to -OCH₃) | Less sterically hindered | Likely site of reaction |

Reactivity of the Indole N-H Position

The reactivity of the N-H bond in the indole nucleus of this compound is a critical aspect of its chemical behavior, influencing its participation in a variety of chemical transformations. The presence of the lone pair of electrons on the nitrogen atom and the acidity of the N-H proton are key determinants of its reactivity profile.

The indole N-H proton is weakly acidic, with the pKa of the parent indole being approximately 17 in dimethyl sulfoxide (B87167) (DMSO). This acidity allows for deprotonation by strong bases to form an indolyl anion. The resulting anion is a potent nucleophile and can readily participate in reactions such as N-alkylation and N-acylation. In the case of this compound, the presence of the electron-donating 4-methoxy group is expected to increase the electron density on the indole ring, which could slightly decrease the acidity of the N-H proton compared to unsubstituted indole. Conversely, the 3-ethyl group, also an electron-donating group, further contributes to the electron-rich nature of the ring.

A common challenge in the functionalization of the indole N-H position is the competition with electrophilic attack at the C3 position, which is typically the most nucleophilic site in the indole ring. However, in this compound, the C3 position is already substituted with an ethyl group, which sterically hinders and electronically disfavors further substitution at this site. This substitution pattern significantly enhances the propensity for reactions to occur at the N-H position.

N-alkylation of the deprotonated this compound can be achieved using various alkylating agents, such as alkyl halides. The reaction proceeds via an SN2 mechanism, where the indolyl anion acts as the nucleophile. Similarly, N-acylation can be accomplished using acylating agents like acyl chlorides or anhydrides. These reactions are crucial for the introduction of a wide range of functional groups onto the indole nitrogen, enabling the synthesis of diverse derivatives.

It is important to note that the choice of base and reaction conditions can influence the regioselectivity of the reaction, particularly in cases where C2-lithiation might compete with N-H deprotonation, although N-deprotonation is generally favored.

| Property | Description | Influence of Substituents |

| Acidity | The N-H proton is weakly acidic (pKa of indole ≈ 17). | The electron-donating 4-methoxy and 3-ethyl groups may slightly decrease the acidity compared to unsubstituted indole. |

| Nucleophilicity of the Anion | Deprotonation with a strong base forms a highly nucleophilic indolyl anion. | The anion is a potent nucleophile for N-alkylation and N-acylation reactions. |

| Regioselectivity of Functionalization | C3-substitution with an ethyl group favors N-functionalization over C-functionalization. | Steric hindrance at the C3 position directs electrophiles to the nitrogen atom. |

Pathways for Chemical Transformations of this compound

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the substituents on the ring. In this compound, both the 3-ethyl and 4-methoxy groups are electron-donating and thus activate the indole nucleus towards electrophilic attack.

The 4-methoxy group is a strong activating group and is considered an ortho, para-director. organicchemistrytutor.com This means it directs incoming electrophiles to the positions ortho (C5) and para (C7) to itself. The resonance effect of the methoxy group significantly increases the electron density at these positions.

The 3-ethyl group is a weaker activating group that directs electrophiles primarily to the ortho position (C2).

The interplay of these directing effects determines the preferred site of electrophilic attack on the this compound ring. The most probable sites for electrophilic substitution are C2, C5, and C7. The precise outcome of a specific electrophilic substitution reaction will depend on the nature of the electrophile and the reaction conditions. For instance, in the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic rings, the substitution is likely to occur at the most electron-rich and sterically accessible position. jk-sci.comwikipedia.orgijpcbs.comchemistrysteps.comorganic-chemistry.org Given the strong activating and directing effect of the 4-methoxy group, positions C5 and C7 are highly activated. The C2 position is also activated by the ethyl group and the nitrogen atom of the pyrrole ring.

Another important electrophilic substitution reaction for indoles is the Mannich reaction, which introduces an aminomethyl group. chemtube3d.comclockss.orguobaghdad.edu.iqbhu.ac.inresearchgate.net The regioselectivity of the Mannich reaction on this compound would also be governed by the combined directing effects of the substituents, with C2, C5, and C7 being the most likely positions for substitution.

| Position | Directing Effect of 4-Methoxy Group | Directing Effect of 3-Ethyl Group | Overall Activation |

| C2 | - | ortho (activating) | Activated |

| C5 | ortho (strongly activating) | - | Strongly Activated |

| C6 | - | - | Less Activated |

| C7 | para (strongly activating) | - | Strongly Activated |

The indole nucleus in this compound can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

Oxidation: The oxidation of indoles can proceed through several mechanistic pathways, often depending on the oxidant used. Common outcomes include the formation of oxindoles, where a carbonyl group is introduced at the C2 or C3 position. Given that the C3 position in this compound is substituted, oxidation is more likely to occur at the C2 position, leading to the formation of a 2-oxindole derivative.

One common oxidizing agent for indoles is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). santiago-lab.comorganic-chemistry.orgorgsyn.orgpitt.edusemanticscholar.org The mechanism of DDQ oxidation is believed to involve a single-electron transfer (SET) from the electron-rich indole to DDQ, forming a radical cation intermediate. This is followed by nucleophilic attack of water or another nucleophile and subsequent further oxidation to yield the oxindole. The presence of the electron-donating 4-methoxy and 3-ethyl groups in this compound would be expected to facilitate the initial electron transfer step, making the molecule susceptible to oxidation.

Reduction: The reduction of the indole ring typically involves the saturation of the pyrrole ring, leading to the formation of an indoline (B122111) derivative. This can be achieved through various methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. The mechanism of catalytic hydrogenation involves the adsorption of the indole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds of the pyrrole ring.

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of an acid, or lithium aluminum hydride (LiAlH4), can also be employed for the reduction of indoles, although these methods may sometimes lead to different selectivity or require harsher conditions. The specific conditions required for the reduction of this compound would need to be determined experimentally, but the general principles of indole reduction would apply.

The indole nucleus can participate in radical reactions, and the presence of substituents can influence the course of these reactions. In the case of this compound, the N-H bond of the indole ring is a potential site for radical abstraction.

Studies on methoxyindoles have shown that UV irradiation can induce the homolytic cleavage of the N-H bond, leading to the formation of an indolyl radical and a hydrogen atom. researchgate.net This indolyl radical is stabilized by resonance, with the unpaired electron delocalized over the indole ring system. The resulting radical can then participate in various subsequent reactions, such as radical-radical coupling or addition to unsaturated systems.

The ethyl group at the C3 position also introduces C-H bonds that could potentially undergo radical abstraction, although the N-H bond is generally more susceptible to homolytic cleavage in indoles. The methoxy group, being electron-donating, can influence the stability of any radical intermediates formed on the aromatic ring.

Furthermore, the electron-rich nature of the this compound ring makes it a potential target for radical addition reactions. Electrophilic radicals could add to the electron-rich positions of the indole nucleus, such as C2, C5, or C7, initiating a radical chain reaction. The specific products of such reactions would depend on the nature of the radical species and the reaction conditions. The study of radical reactions involving specifically this compound is limited, but the general principles of radical chemistry of indoles provide a framework for predicting its potential reactivity in this regard. beilstein-journals.orgresearchgate.net

Advanced Spectroscopic Characterization and Computational Analysis of 3 Ethyl 4 Methoxyindole

Spectroscopic Elucidation Techniques for Structural and Electronic Insights

Spectroscopic techniques are pivotal in elucidating the molecular structure and electronic properties of organic compounds. This section explores various spectroscopic methods that are instrumental in characterizing 3-Ethyl-4-methoxyindole.

Vibrational Spectroscopy (FT-IR, FT-Raman): Band Assignments and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of indole (B1671886) and its derivatives is characterized by several key absorption bands. For the parent indole molecule, a prominent band is observed around 3406 cm⁻¹, which is attributed to the N-H stretching vibration. researchgate.net The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings give rise to strong bands between 1500 cm⁻¹ and 1620 cm⁻¹. researchgate.net For 4-methoxyindole (B31235), a related compound, IR spectral data is available and provides a reference for the expected vibrational modes. nih.gov In this compound, the presence of the ethyl group would introduce additional bands corresponding to the symmetric and asymmetric stretching and bending vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. The methoxy (B1213986) group is expected to show a characteristic C-O stretching band.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In studies of indole and its derivatives like 3-methylindole (B30407) and 3-ethylindole, Raman spectroscopy has been a key tool for assigning vibrational normal modes. nih.gov The indole ring breathing modes are particularly sensitive to substitution and can be observed in the Raman spectra. researchgate.net For this compound, the Raman spectrum would be expected to show characteristic bands for the indole ring, as well as vibrations associated with the ethyl and methoxy substituents.

Conformational Analysis: The orientation of the methoxy group relative to the indole ring can lead to different conformers. Computational studies on methoxyindoles have shown that syn and anti conformers can exist, differing in the orientation of the methoxy group. researchgate.net These conformational differences can sometimes be detected as subtle shifts in the vibrational frequencies in the FT-IR and FT-Raman spectra, particularly for the C-O stretching and bending modes.

Table 1: Characteristic Vibrational Frequencies for Indole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound(s) |

|---|---|---|

| N-H Stretch | 3400 - 3500 | Indole researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Indole researchgate.net |

| Aliphatic C-H Stretch | 2850 - 3000 | 3-Ethylindole nih.gov |

| Aromatic C=C Stretch | 1500 - 1620 | Indole researchgate.net |

| N-H Bend | 878 | Indole researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Chemical Shifts and Coupling Constants for Structural Proof

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methoxy group, the aromatic protons on the indole ring, and the N-H proton. For the related compound 4-methoxyindole, the proton chemical shifts have been reported. chemicalbook.com The N-H proton typically appears as a broad singlet in the downfield region. The aromatic protons will exhibit a complex splitting pattern due to spin-spin coupling. The ethyl group will show a characteristic triplet for the methyl protons and a quartet for the methylene protons, arising from coupling with each other. The methoxy protons will appear as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are influenced by their electronic environment. Data for related compounds like 4-methoxyindole-3-carboxylic acid can provide expected ranges for the carbon signals. chemicalbook.com The carbons of the indole ring will resonate in the aromatic region (typically 100-140 ppm). The methoxy carbon will appear around 55-60 ppm, while the carbons of the ethyl group will be found in the upfield region.

Coupling Constants: The spin-spin coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity of atoms and the stereochemistry of the molecule. The coupling between the aromatic protons can help in assigning their positions on the benzene (B151609) ring. The characteristic coupling constant between the methyl and methylene protons of the ethyl group is typically around 7 Hz.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | > 8.0 | br s | - |

| H-2 | ~7.0 | s | - |

| H-5 | ~6.5 | d | ~8.0 |

| H-6 | ~7.0 | t | ~8.0 |

| H-7 | ~6.9 | d | ~8.0 |

| -OCH₃ | ~3.9 | s | - |

| -CH₂CH₃ | ~2.8 | q | ~7.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~122 |

| C-3 | ~115 |

| C-3a | ~125 |

| C-4 | ~154 |

| C-5 | ~100 |

| C-6 | ~122 |

| C-7 | ~105 |

| C-7a | ~137 |

| -OCH₃ | ~55 |

| -CH₂CH₃ | ~18 |

Note: The chemical shifts are estimates based on data from analogous compounds and general principles of NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher one. In indole and its derivatives, the absorption bands are primarily due to π → π* transitions within the aromatic system. scielo.org.za The position and intensity of these bands are sensitive to the substituents on the indole ring. The methoxy group at the 4-position, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole, due to the extension of the conjugated system. The ethyl group at the 3-position is likely to have a smaller effect on the electronic transitions. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and compare them with experimental spectra. scielo.org.za

Surface Enhanced Raman Spectroscopy (SERS) for Adsorbed Systems

Surface Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed on nanostructured metal surfaces. SERS studies on indole and its derivatives, such as tryptophan, have shown that the orientation of the molecule on the surface can be deduced from the enhancement of specific Raman bands. nih.gov For instance, the enhancement of bands related to the indole ring breathing modes suggests that the molecule adsorbs onto the surface through the π-system of the ring. researchgate.netnih.gov A SERS study of this compound would provide valuable information about its interaction with metal surfaces, which is relevant in fields such as catalysis and sensor development.

Quantum Chemical and Molecular Modeling Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental spectroscopic data and providing deeper insights into the electronic structure, stability, and reactivity of molecules.

Conformational Analysis and Stability: DFT calculations can be used to determine the relative energies of different conformers of this compound, such as those arising from the rotation of the methoxy and ethyl groups. derpharmachemica.com These calculations can identify the most stable conformation in the gas phase or in solution.

Vibrational and NMR Spectra Simulation: A significant application of DFT is the simulation of vibrational (IR and Raman) and NMR spectra. nih.gov By calculating the harmonic vibrational frequencies and NMR chemical shifts, a direct comparison with experimental data can be made, which aids in the accurate assignment of spectral bands and signals. nih.gov Isotope shift calculations can further refine these assignments. nih.gov

Electronic Structure and Reactivity: Quantum chemical methods provide information about the distribution of electrons within the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can shed light on the electronic transitions observed in UV-Vis spectroscopy and predict the molecule's reactivity. rsc.org For substituted indoles, these calculations have been used to predict their oxidation potentials. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxyindole |

| Indole |

| 3-methylindole |

| 3-ethylindole |

| 4-methoxyindole-3-carboxylic acid |

| 5-methoxy-1H-indole-2-carboxylic acid |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. For an indole derivative like this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. niscpr.res.in This foundational analysis is crucial as the optimized geometry is the basis for all further spectroscopic and property calculations. researchgate.net Studies on similar indole structures confirm that DFT methods accurately predict their geometries. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of DFT that provides profound insights into the chemical reactivity and kinetic stability of a molecule. nih.gov This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. youtube.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov For indole derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO distribution depends on the nature and position of substituents. In a study of C5-methoxy-substituted indole derivatives, calculated HOMO-LUMO energy gaps ranged from 6.20 eV to 7.71 eV, reflecting varying levels of electronic stability and reactivity across the series. mdpi.com

Illustrative Data Table for FMO Properties of an Indole Derivative

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.35 |

| Energy Gap (ΔE) | 4.50 |

| Note: These are representative values for a substituted indole and not specific experimental or calculated data for this compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map is plotted onto the constant electron density surface, using a color scale to denote different potential values. wolfram.com

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. youtube.com

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms. youtube.com

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would be expected to show a significant negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the indole ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would likely be concentrated on the N-H proton of the indole ring. Such analyses have been effectively used to understand the binding interactions of other indole derivatives with biological targets. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net

Illustrative NBO Analysis Data for an Indole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N | π* (C-C) | 15.5 | n → π |

| LP (2) O | π (C-C) | 8.2 | n → π |

| σ (C-H) | σ (C-C) | 2.1 | σ → σ* |

| Note: LP denotes a lone pair. E(2) is the stabilization energy. This table presents hypothetical data to illustrate typical NBO results. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for calculating the electronic excited states of molecules. mdpi.com It is widely used to simulate Ultraviolet-Visible (UV-Vis) absorption spectra by predicting the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption bands. nih.govrsc.org

For this compound, a TD-DFT calculation (often using a functional like CAM-B3LYP or B3LYP) would predict the electronic transitions, typically π → π* transitions originating from the conjugated indole ring system. mdpi.comfaccts.de The position of the methoxy and ethyl groups would influence the energies of these transitions. The results are often compared with experimental spectra to validate the computational method. researchgate.net Calculations on similar aromatic systems have shown good correlation between theoretical and experimental data. mdpi.com

Illustrative TD-DFT Results for an Indole Derivative

| Excitation | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 295 | 0.152 | HOMO → LUMO (95%) |

| S0 → S2 | 268 | 0.210 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 230 | 0.085 | HOMO → LUMO+1 (75%) |

| Note: This data is illustrative and represents typical output from a TD-DFT calculation. |

Molecular Dynamics (MD) Simulations for Conformational Preferences and Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. springernature.com By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and its interactions with its environment, such as a protein binding pocket. nih.gov

For this compound, MD simulations can explore its conformational landscape, particularly the rotational freedom of the ethyl and methoxy groups. When studying protein-ligand interactions, the indole derivative would be docked into the active site of a target protein, and an MD simulation would be run to assess the stability of the binding pose. mdpi.com The simulation trajectory allows for the analysis of key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking), the calculation of binding free energies, and an understanding of how the ligand and protein adapt to each other dynamically. rutgers.edu

Prediction of Nonlinear Optical (NLO) Properties through Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com The NLO response of a molecule is determined by its hyperpolarizability. Computational chemistry, particularly DFT, provides a reliable way to predict these properties by calculating the first-order hyperpolarizability (β). ias.ac.in

Molecules with significant NLO properties often possess an electron donor-acceptor framework, which facilitates intramolecular charge transfer. scirp.org For this compound, the electron-rich indole ring, further activated by the methoxy group, acts as a donor system. The presence of an acceptor group would enhance its NLO properties. The magnitude of the calculated hyperpolarizability (β) is often compared to that of a reference compound like urea (B33335) to assess its potential as an NLO material. mdpi.com DFT calculations have been shown to be effective in predicting the NLO behavior of various organic molecules. semanticscholar.org

Illustrative NLO Properties of an Indole Derivative

| Parameter | Value (a.u.) | Value (esu) |

| Dipole Moment (μ) | 2.5 D | - |

| Polarizability (α) | 165 | 24.45 x 10-24 |

| First Hyperpolarizability (β) | 1200 | 10.37 x 10-30 |

| Note: Conversion factors: 1 a.u. (α) = 0.1482 × 10−24 esu; 1 a.u. (β) = 8.6393 × 10−33 esu. These values are hypothetical. |

Comparative Studies with Hartree-Fock and MP2 Methods

In the realm of computational chemistry, the selection of an appropriate theoretical method is paramount for the accurate prediction of molecular properties. The Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) represent two distinct levels of ab initio electronic structure calculations that have been widely applied to organic molecules, including indole derivatives.

The Hartree-Fock method is a foundational approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. This methodology accounts for the exchange interaction between electrons of the same spin but neglects the correlation between the motions of electrons with opposite spins, which is a significant simplification. wavefun.comststephens.net.in Consequently, HF calculations are computationally less expensive, making them suitable for larger molecular systems. However, the neglect of electron correlation can lead to inaccuracies in predicting various molecular properties, such as reaction energies and conformational energy differences. wavefun.com

In contrast, the MP2 method is a post-Hartree-Fock approach that incorporates electron correlation by adding a perturbation correction to the Hartree-Fock energy. ststephens.net.in This inclusion of dynamic electron correlation generally provides a more reliable description of the energetics and geometries of molecules compared to the HF method. wavefun.com For instance, MP2 models are often more dependable for describing the energetics of non-isodesmic reactions. wavefun.com Studies comparing these methods on various organic compounds have shown that MP2, along with certain density functional theory (DFT) models, provides a more accurate account of conformational energy differences. wavefun.com

While specific comparative studies on this compound are not extensively documented in the available literature, general principles derived from computational studies of heterocyclic compounds and indole derivatives can be applied. For a molecule like this compound, the choice between HF and MP2 would depend on the specific property being investigated. For preliminary geometric optimization, the HF method might provide a reasonable starting point. However, for more accurate energy calculations, barrier heights, and intermolecular interaction energies, the MP2 method would be the more appropriate choice due to its inclusion of electron correlation effects. The increased computational cost of MP2 calculations, however, remains a practical consideration, especially for larger systems. wavefun.com

A comparative analysis of key computational parameters for these methods is presented in the table below, based on general observations from computational studies.

| Feature | Hartree-Fock (HF) | Møller-Plesset Perturbation Theory (MP2) |

| Electron Correlation | Neglects electron correlation | Includes electron correlation via perturbation theory |

| Computational Cost | Lower | Higher |

| Accuracy (Energies) | Generally lower | Generally higher |

| Accuracy (Geometries) | Often provides reasonable geometries | Generally provides improved geometries |

| Applicability | Suitable for large systems and initial optimizations | More suitable for smaller to medium-sized systems requiring high accuracy |

Fukui Functions for Reactivity Site Prediction

The prediction of chemical reactivity is a central theme in computational and theoretical chemistry. Fukui functions, derived from conceptual density functional theory, have emerged as a powerful tool for identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org

In practice, condensed Fukui functions are often calculated for individual atoms in a molecule to quantify their reactivity. These are typically categorized into three types:

ƒ+ : for nucleophilic attack (susceptibility of a site to accept an electron)

ƒ- : for electrophilic attack (susceptibility of a site to donate an electron)

ƒ0 : for radical attack

The indole nucleus is known to be electron-rich and generally susceptible to electrophilic substitution. chim.it The reactivity of the indole ring is significantly influenced by the presence of substituents. The methoxy group (-OCH₃) at the C4 position in this compound is an electron-donating group, which is expected to enhance the electron density of the indole ring, thereby increasing its reactivity towards electrophiles. chim.it

A qualitative prediction of the reactive sites in this compound based on the general reactivity patterns of substituted indoles is summarized below.

| Reactive Site | Type of Attack | Predicted Reactivity | Rationale |

| C2 | Electrophilic | High | The C3 position is blocked by the ethyl group, making C2 a primary site for electrophilic attack on the pyrrole (B145914) ring. |

| C3 | Electrophilic | Low | The presence of the ethyl group sterically hinders and electronically deactivates this position for further electrophilic substitution. |

| C5 & C7 | Electrophilic | Moderate | The electron-donating methoxy group at C4 activates the benzene ring, increasing the nucleophilicity of these positions. |

| Nitrogen (N1) | Electrophilic/Protonation | Moderate | The lone pair of electrons on the nitrogen atom can participate in reactions, although this can disrupt the aromaticity of the pyrrole ring. |

Detailed computational studies employing Fukui function analysis would be necessary to provide a quantitative ranking of the reactivity of these sites in this compound and to elucidate the precise influence of the ethyl and methoxy substituents on its chemical behavior.

Investigation of Biological Activities and Molecular Mechanisms of 3 Ethyl 4 Methoxyindole and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For indole (B1671886) derivatives, modifications at the C-3, C-4, and N-1 positions of the indole ring can dramatically alter their pharmacological profiles.

The synthesis of analogs of 3-ethyl-4-methoxyindole allows for a systematic exploration of its chemical space to optimize biological potency and selectivity. The synthesis of methoxy-activated indoles can be achieved through various established chemical routes, often starting from commercially available materials like substituted anilines or benzaldehydes. chim.it

Modifications can be strategically introduced at several key positions:

C-3 Position: The C-3 position is a common site for substitution in bioactive indole alkaloids. nih.gov Altering the ethyl group to other alkyl chains of varying lengths, introducing branching, or incorporating cyclic moieties can influence receptor binding and efficacy. researchgate.net

C-4 Position: The methoxy (B1213986) group at C-4 can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) or bioisosteric replacements like halogens or small alkyl groups to probe the electronic and steric requirements for activity.

N-1 Position (Indole Nitrogen): Substitution at the indole nitrogen with alkyl or aryl groups can significantly impact the molecule's properties. For instance, N-alkoxy substitutions on indole-3-carbinol (B1674136) derivatives have been shown to increase their anti-proliferative efficacy in human breast cancer cells. nih.gov The presence of an unprotected N-H group can also be crucial, as it may act as a hydrogen bond donor in ligand-receptor interactions. nih.govnih.gov

The synthesis of such analogs often involves multi-step reaction sequences, such as the condensation of indole carbaldehydes with various reagents to create diverse derivatives. researchgate.net

The presence of a methoxy group on the indole ring is a common feature in many naturally occurring and synthetic bioactive compounds, where it significantly enhances their reactivity and biological potential. chim.it The 4-methoxy group in this compound is expected to play a pivotal role in its biological activity through several mechanisms:

Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the indole ring, which can enhance interactions with biological targets. mdpi.com

Receptor Binding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming key interactions within a receptor's active site. In a molecular docking study of an indole derivative with Estrogen Receptor Beta (ERβ), the methoxy group was stabilized through interactions with surrounding polar methionine residues (MET295, MET296, MET479). mdpi.com

Metabolic Stability: Methoxy groups can influence the metabolic fate of a compound, potentially blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

Enhanced Potency: Studies on related compounds have demonstrated the positive impact of a methoxy group. For example, 4-methoxyindole-3-carbinol was found to be a more potent inhibitor of colon cancer cell proliferation than its non-methoxylated counterpart, indole-3-carbinol. researchgate.net

The strategic placement of the methoxy group is crucial. For instance, in a series of inhibitors for the choline (B1196258) transporter, a 4-methoxy group was a key feature of the most potent compounds. nih.gov

The substituent at the C-3 position of the indole ring is a critical determinant of biological activity and is a defining feature of many indole alkaloids. nih.gov The 3-ethyl group in this compound is expected to influence its pharmacological profile significantly.

Hydrophobic Interactions: The ethyl group provides a non-polar, hydrophobic moiety that can engage in van der Waals interactions within a hydrophobic pocket of a target receptor or enzyme. The size and shape of this alkyl group are often critical for achieving high binding affinity.

Selectivity: Modifications at the C-3 position can be leveraged to achieve selectivity for different biological targets. For example, in the development of cannabinoid receptor ligands, variations in the C-3 substituent were used to design compounds with a preference for the CB2 receptor over the CB1 receptor. researchgate.net

Steric Influence: The ethyl group occupies a specific region in space, and its size can either be optimal for fitting into a binding site or cause steric hindrance that prevents effective binding.

The following table, derived from studies on CB2 receptor ligands, illustrates how modifications to the indole core, including at the C-3 position, can affect binding affinity.

| Compound | N1-Substituent | C3-Acyl Group | C5-Substituent | CB2 Ki (nM) |

| Analog A | (tetrahydropyran-4-yl)methyl | tetramethylcyclopropyl | H | 1.4 |

| Analog B | (tetrahydropyran-4-yl)methyl | tetramethylcyclopropyl | F | 2.5 |

| Analog C | (tetrahydropyran-4-yl)methyl | tetramethylcyclopropyl | Cl | 4.0 |

| Analog D | (tetrahydropyran-4-yl)methyl | tetramethylcyclopropyl | CH3 | 2.8 |

This table is illustrative, based on data for indol-3-yl-tetramethylcyclopropyl ketones, to show the effect of substitutions on the indole ring on receptor binding affinity. researchgate.net

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.com It plays a determinant role in the transport of compounds across biological membranes and in the formation of ligand-receptor complexes. mdpi.commdpi.com

Increased Lipophilicity: The addition of alkyl (ethyl) and alkoxy (methoxy) groups generally increases a molecule's lipophilicity. This enhancement can improve membrane permeability, including penetration of the blood-brain barrier, which was observed in a series of indole-containing 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives. nih.gov

Correlation with Activity: A strategic increase in lipophilicity can lead to enhanced biological activity. In a study of indole-based Schiff bases, the introduction of a methoxy group at the C-5 position was intended to enhance lipophilicity and π-stacking, which contributed to improved inhibitory activity against α-glucosidase. mdpi.com However, an excessive increase in lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and non-specific binding. Therefore, optimizing lipophilicity within a specific range is a key goal in drug design.

Molecular Target Identification and Ligand-Receptor Interactions

Identifying the specific biomolecular targets of a compound and understanding the precise interactions between the ligand and its receptor are essential for elucidating its mechanism of action and for rational drug design.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. nih.govresearchgate.net These studies provide valuable insights into the binding mode and affinity of a compound.

For this compound, docking studies would be performed against plausible biological targets known to interact with indole derivatives, such as kinases, G-protein coupled receptors (GPCRs), or enzymes involved in key signaling pathways. nih.gov

Binding Interactions: A typical docking analysis would reveal several types of interactions:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the oxygen of the 4-methoxy group can act as an acceptor. These interactions are critical for anchoring the ligand in the active site. nih.gov

Hydrophobic Interactions: The ethyl group at C-3 and the aromatic indole ring would be expected to form hydrophobic and van der Waals interactions with non-polar amino acid residues in the target's binding pocket.

π-π Stacking: The electron-rich indole nucleus is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). mdpi.com

A study on indole-based α-glucosidase inhibitors showed that the lead compound engaged in stable hydrogen bonding and π-π interactions with key residues such as Asp327, Asp542, and Phe649. mdpi.com Similarly, docking of an indole derivative into the active site of the ERβ receptor showed that the indole moiety's methoxy group interacted with polar methionine residues. mdpi.com

The following table summarizes binding energies and key interactions for different classes of indole derivatives with their respective targets, as determined by molecular docking studies.

| Compound Class | Target Protein | Example Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

| Indole-based Schiff Bases mdpi.com | α-Glucosidase | Compound 4g | Not specified (Docking Score) | Asp327, Asp542, Phe649 |

| 3-Methoxy Flavone Derivatives nih.gov | Estrogen Receptor Alpha (ER-α) | Compound Cii | -10.14 | Not specified |

| Indole-based Diaza-sulphonamides nih.gov | JAK-3 Protein | Compound 1-4 | -8.8 to -9.7 | Not specified |

| Indole Derivative mdpi.com | Estrogen Receptor Beta (ERβ) | Compound 3 | Not specified (Ki) | THR299, MET295, MET296, MET479 |

This table presents data from various studies on different indole derivatives to illustrate the type of information obtained from molecular docking analyses.

These computational predictions provide a structural basis for understanding the SAR data and guide the design of new, more potent, and selective analogs of this compound.

Elucidation of Molecular Mechanisms of Action for Observed Biological Effects

Mechanistic Pathways of Anticancer Activity

Induction of Apoptosis via Caspase Activation and Cell Cycle ModulationThe mechanistic pathways related to any potential anticancer activity of this compound, including the induction of apoptosis through caspase activation or modulation of the cell cycle, have not been elucidated in the scientific literature.

Due to the absence of specific research on this compound, providing a scientifically accurate and informative article that adheres to the requested outline is not possible at this time.

Inhibition of Cancer Cell Proliferation and Viability

The indole scaffold is a foundational structure in the development of numerous anti-cancer agents chemimpex.combloomtechz.com. Derivatives of 4-methoxyindole (B31235), in particular, have demonstrated significant potential in curbing the growth and viability of cancer cells. Research has shown that these compounds can target specific cancer pathways, leading to the development of more targeted therapies bloomtechz.com.

Furthermore, complex indole derivatives incorporating a methoxy group have been developed as potent cytotoxic agents. For instance, a derivative of OXi8006, which features a 6-methoxyindole (B132359) core, has shown strong cytotoxicity against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) human cancer cell lines nih.gov. Similarly, a novel nitrogen mustard based on a 5-methoxy-indole-3-carboxylic acid derivative exhibited significant cytotoxic effects at low concentrations (15–50 μM) in vitro mdpi.com.

| Compound Derivative | Cancer Cell Line | Observed Effect | IC₅₀ Value | Source |

|---|---|---|---|---|

| 4-methoxyindole-3-carbinol (4MeOI3C) | DLD-1 (Human Colon Cancer) | Inhibition of proliferation | 116 µM | nih.gov |

| 4-methoxyindole-3-carbinol (4MeOI3C) | HCT 116 (Human Colon Cancer) | Inhibition of proliferation | 96 µM | nih.gov |

| OXi8006 analogue (7-methoxyindole core) | SK-OV-3 (Ovarian), NCI-H460 (Lung), DU-145 (Prostate) | Strong cytotoxicity | Not specified | nih.gov |

| 1-methyl-2-[bis(2-chloroethyl)aminomethyl]-3-carbethoxy-5-methoxy-6-bromoindole (T1089) | In vitro cell lines | Significant cytotoxicity | 33.4 ± 1.3 µM | mdpi.com |

Modulation of Specific Cellular Signaling Pathways

The anticancer effects of indole derivatives are often rooted in their ability to modulate critical cellular signaling pathways that control cell growth, proliferation, and survival. A key mechanism identified for some indole-based anticancer agents is the inhibition of tubulin assembly nih.gov. Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting this process, these compounds can effectively halt the proliferation of cancer cells. Several 2-aryl-3-aroyl indole analogues, inspired by the vascular disrupting agent OXi8006 (which has a 6-methoxyindole core), have proven to be potent inhibitors of tubulin assembly, with IC₅₀ values below 5 µM nih.gov.

Another critical signaling pathway implicated in cancer is the NF-κB pathway. The activation of NF-κB is linked to carcinogenesis and can reduce the sensitivity of cancer cells to anticancer drugs. The indole derivative 3-(2-bromoethyl)-indole has been shown to inhibit both basal and induced NF-κB activation nih.gov. While this specific compound lacks the methoxy group, this finding highlights a potential mechanism for the broader class of indole derivatives.

| Compound Derivative Class | Signaling Pathway/Target | Mechanism of Action | Source |

|---|---|---|---|

| 2-aryl-3-aroyl indoles (with methoxy groups) | Tubulin Polymerization | Inhibits the assembly of tubulin into microtubules, disrupting cell division. | nih.gov |

| 3-(2-bromoethyl)-indole | NF-κB Pathway | Inhibits basal and induced activation of the NF-κB transcription factor. | nih.gov |

Mechanisms Underlying Antiviral Activity (e.g., inhibition of viral replication, interference with viral entry)

Methoxyindole derivatives have emerged as a promising class of antiviral agents, demonstrating activity against a range of viruses through various mechanisms of action.

One of the primary mechanisms is the inhibition of viral entry into host cells. Research on inhibitors of HIV-1 has identified 4-methoxy-indole derivatives that potently block viral attachment nih.govresearchgate.net. These compounds function by interfering with the critical interaction between the viral envelope protein gp120 and the host cell's CD4 receptor. By occupying a binding site on gp120, these indole derivatives prevent the virus from latching onto and entering the host cell nih.gov.

Another key antiviral mechanism is the inhibition of viral replication. A study on a derivative of 5-methoxyindole-3-carboxylic acid found it exhibited a reliable antiviral effect against SARS-CoV-2 in vitro nih.gov. At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus nih.gov. Similarly, the compound 3-methyleneoxindole (B167718) has been shown to halt the replication of poliovirus by binding to the ribosomes of host cells. This action prevents viral messenger RNA from attaching to the ribosomes, thereby blocking the synthesis of new viral proteins nih.gov. Other studies have also confirmed that certain antiviral compounds work by interfering with viral RNA replication frontiersin.org.

| Compound Derivative | Virus Target | Mechanism of Action | Source |

|---|---|---|---|

| 4-methoxy-1-(4-benzoylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione | HIV-1 | Inhibition of viral entry by interfering with the gp120-CD4 interaction. | nih.govresearchgate.net |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Inhibition of viral replication. | nih.gov |

| 3-methyleneoxindole | Poliovirus | Inhibition of viral protein synthesis by binding to host cell ribosomes. | nih.gov |

Molecular Basis of Antimicrobial Activity

Indole and its derivatives are recognized for a broad spectrum of biological activities, including antimicrobial effects mdpi.com. The molecular basis for this activity often involves the disruption of essential bacterial processes and structures.

A significant mechanism is the interference with bacterial cell membranes. The structure of antimicrobial compounds, including their lipophilicity, plays a crucial role in their ability to permeate bacterial membranes mdpi.com. The addition of certain functional groups to the indole scaffold can increase its lipophilic character, enhancing its ability to diffuse across the cell membrane and interact with internal macromolecular targets mdpi.com. Some antimicrobial agents are known to function by forming pores in the cellular membrane, leading to its disruption and subsequent cell death researchgate.netnih.gov.

Another important molecular mechanism is the inhibition of biofilm formation, a key virulence factor for many pathogenic bacteria. Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. Indole derivatives have been shown to possess potent antibiofilm activity against extensively drug-resistant bacteria such as Acinetobacter baumannii nih.gov. The molecular basis for this action involves the downregulation of genes related to quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation. Specifically, the derivative 7-hydroxyindole (B18039) was found to reduce the expression of the quorum sensing-implicated genes abaI and abaR in A. baumannii nih.gov.

| Compound Derivative Class | Bacterial Target/Process | Molecular Mechanism | Source |

|---|---|---|---|

| Indole-1,2,4 triazole conjugates | Bacterial Cell Wall/Membrane | Increased lipophilicity allows for enhanced transmembrane diffusion and interaction with intracellular targets. | mdpi.com |

| 7-hydroxyindole | Acinetobacter baumannii Biofilm Formation | Inhibits biofilm formation and eradicates mature biofilms by reducing the expression of quorum sensing genes (abaI, abaR). | nih.gov |

| General Antimicrobial Peptides (Mechanism analogous to small molecules) | Bacterial Cell Membrane | Perturbs the lipid bilayer and forms pores, leading to membrane disruption. | researchgate.netnih.gov |

Role of 3 Ethyl 4 Methoxyindole As a Synthetic Precursor and Pharmacophore

Contribution to the Synthesis of Complex Natural Products and Alkaloids (e.g., Mitragyna species alkaloids, psilocin analogues)

The 3-ethyl-4-methoxyindole scaffold is a crucial component in the synthesis of various natural products and their analogues, particularly alkaloids found in Mitragyna species and synthetic derivatives related to psilocin.

The total synthesis of several indole (B1671886) alkaloids has been accomplished using strategic approaches that involve the construction of the core indole structure. rsc.org For instance, the synthesis of mitragynine, a prominent alkaloid from the Mitragyna speciosa plant, has been envisioned to start from 4-methoxyindole (B31235), highlighting the importance of this foundational structure. scispace.com The alkaloids from Mitragyna speciosa, including mitragynine and its diastereoisomers, are monoterpene indole alkaloids that have garnered significant research interest. researchgate.net The chemical composition of this plant is rich in various indole and oxindole alkaloids. nih.govresearchgate.net

In the realm of psilocin analogues, which are known for their psychedelic properties, 4-hydroxy-N,N-dimethyltryptamine (psilocin) is a key compound. wikipedia.org The synthesis of various analogues often involves precursors like 4-methoxyindole. maps.org For example, the synthesis of 5-methoxy- and 5-hydroxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles, which are structurally related to psilocin, has been reported. maps.org Furthermore, research into norpsilocin analogues, such as 4-hydroxy-N-ethyltryptamine (4-HO-NET), has demonstrated how modifications to the tryptamine scaffold can influence biological activity. acs.org The development of psilocybin analogues has also included the synthesis of 4-hydroxy-N-methyl-N-ethyltryptamine (4-HO-MET). nih.govresearchgate.net

Development of Novel Bioactive Scaffolds and Therapeutic Agents

The this compound core is a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications. The indole nucleus is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. chim.itmdpi.com

The methoxy-activated indole ring system is a key feature in a variety of pharmaceuticals and natural products. chim.it The synthesis of methoxyindoles is a strategic approach to diversify the chemical properties and biological activities of indole-based compounds. chim.it For example, 4-methoxyindole-3-carbinol has been shown to inhibit the proliferation of human colon cancer cells. nih.gov This highlights the potential of methoxy-substituted indoles in the development of anticancer agents.

Furthermore, the broader class of indole derivatives has been explored for a wide range of therapeutic targets. For instance, inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) have been developed using fragment-based drug design, leading to potent and selective inhibitors. nih.gov While not specifically this compound, these examples underscore the importance of the substituted indole scaffold in modern drug discovery. The development of apremilast, a phosphodiesterase 4 inhibitor, also showcases the successful application of substituted phthalimide structures, which can be conceptually related to the development of complex heterocyclic compounds. nih.gov

Utility in Advanced Drug Discovery and Chemical Biology Research

In advanced drug discovery and chemical biology, this compound and related methoxyindoles serve as important tools for probing biological systems and developing new therapeutic strategies. The synthesis of various indole derivatives allows for the systematic exploration of structure-activity relationships (SAR). researchgate.net

4-Methoxyindole itself is used as a reactant in the preparation of a variety of compounds, including anticancer agents and inhibitors of enzymes like HIV-1 integrase. The ability to functionalize the indole ring at different positions enables the creation of diverse chemical libraries for high-throughput screening. The synthesis of methoxy-activated indoles can be achieved through various methods, including the well-established Fischer indole synthesis. nih.gov

The study of psilocin analogues provides a clear example of how subtle structural modifications can lead to significant changes in pharmacological properties. nih.govresearchgate.net This knowledge is crucial for the design of new psychoactive compounds with potentially improved therapeutic profiles. The synthesis of novel analogues of natural products continues to be a key area of research in medicinal chemistry. encyclopedia.pub

Q & A

Q. How should conflicting results between in vitro and in vivo models be addressed?

- Methodology : Evaluate bioavailability differences (e.g., plasma protein binding, metabolic clearance). Use pharmacokinetic studies to measure tissue distribution. Validate in vitro findings with transgenic animal models (e.g., Nrf2 knockout mice) .

Tables for Key Data

| Parameter | Value/Observation | Source |

|---|---|---|

| Synthetic Yield (CuAAC) | 20-42% | |

| H NMR (CDCl) | δ 4.70 (t, J=7.0 Hz, ethyl) | |

| HRMS ([M+H]) | 349.1671 | |

| TLC Rf (EtOAc/hexane) | 0.50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.